Head-to-Head Physicochemical Comparison: N-Methyl vs. N-H Sulfonamide (Density, Boiling Point, Polar Surface Area)
A direct comparison of measured and calculated physicochemical parameters between 2,5-dibromo-N-methylbenzenesulfonamide and its closest N-unsubstituted analog, 2,5-dibromobenzenesulfonamide (CAS 7467-11-0), reveals that N-methylation produces an 8.7% reduction in density (1.908 vs. 2.089 g/cm³), a 32.5°C depression in boiling point (391.6 vs. 424.1°C at 760 mmHg), and a 20.4% decrease in topological polar surface area (54.55 vs. 68.54 Ų) . The flash point is also lowered by 19.7°C (190.6 vs. 210.3°C) . The logP values are similar (3.59 vs. 3.64), indicating that the N-methyl group modulates polarity without substantially altering overall lipophilicity .
| Evidence Dimension | Multiple physicochemical parameters: density, boiling point, flash point, PSA, logP |
|---|---|
| Target Compound Data | Density 1.908 g/cm³; BP 391.6°C (760 mmHg); Flash Point 190.6°C; PSA 54.55 Ų; LogP 3.59 |
| Comparator Or Baseline | 2,5-Dibromobenzenesulfonamide (CAS 7467-11-0): Density 2.089 g/cm³; BP 424.1°C (760 mmHg); Flash Point 210.3°C; PSA 68.54 Ų; LogP 3.64 |
| Quantified Difference | Density: −0.181 g/cm³ (−8.7%); BP: −32.5°C; Flash Point: −19.7°C; PSA: −13.99 Ų (−20.4%); LogP: −0.05 (−1.4%) |
| Conditions | Density and BP from ChemSrc and bocsci databases (predicted/computed values); PSA calculated by standard topological method |
Why This Matters
The lower boiling point simplifies distillative purification in process chemistry; the reduced PSA and single H-bond donor predict improved membrane permeability for cell-based assays, making this compound preferable over the N-unsubstituted analog for intracellular target screening.
